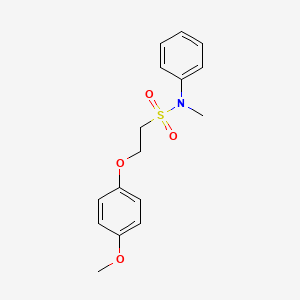

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-17(14-6-4-3-5-7-14)22(18,19)13-12-21-16-10-8-15(20-2)9-11-16/h3-11H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWMGOKIWIXIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)CCOC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide typically involves the reaction of 4-methoxyphenol with N-methyl-N-phenylethanesulfonamide under specific conditions. One common method includes the use of a base such as cesium carbonate and a copper catalyst to facilitate the reaction. The reaction is carried out in a solvent like 1-methyl-2-pyrrolidinone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures and waste management protocols are crucial in industrial settings to handle hazardous chemicals and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound may also interact with cellular receptors and modulate signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

- Unlike disulfonamides , it features a single sulfonamide group, which may alter hydrogen-bonding capacity and bioavailability.

Pharmacological Activities

Sulfonamides exhibit diverse biological activities depending on substituents:

- Antitumor Activity : Compounds with fluorophenyl groups (e.g., ) often show enhanced cytotoxicity due to increased electron-withdrawing effects and metabolic stability. The target compound’s methoxy group may instead promote antioxidant or anti-inflammatory effects .

- Antibacterial Action : Disulfonamides (e.g., ) demonstrate stronger enzyme inhibition (e.g., carbonic anhydrase), whereas the target compound’s diaryl groups may favor membrane penetration .

- Hypoglycemic Potential: Methoxy-substituted sulfonamides are linked to glucose metabolism modulation, as seen in related analogs .

Physicochemical Properties

Biological Activity

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, particularly in the context of neuropharmacology and cancer research.

Chemical Structure and Properties

The chemical formula for 2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide is C16H19N1O3S1. Its structure includes a methoxyphenyl group, a sulfonamide functional group, and an N-methyl-N-phenyl moiety, which contribute to its biological activity.

The compound primarily acts as a 5-HT3 receptor antagonist , influencing serotonergic pathways in the central nervous system. By inhibiting these receptors, it can modulate serotonin activity, which is crucial for various physiological processes including mood regulation and gastrointestinal motility.

Target Receptors

- 5-HT3 Receptor : This receptor is part of the serotonin receptor family and is implicated in anxiety, depression, and nausea. The antagonistic action of this compound at the 5-HT3 receptor suggests potential applications in treating conditions related to these pathways.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that similar compounds induce apoptosis in HepG2 liver cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .

Key Findings:

- Cytotoxicity : The compound may exhibit IC50 values comparable to established chemotherapeutics.

- Mechanisms : Induction of cell cycle arrest at the G2/M phase and activation of apoptotic pathways (e.g., upregulation of p53 and caspases) have been observed.

Neuropharmacological Effects

The ability of 2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide to act on serotonin receptors positions it as a candidate for further investigation into its effects on mood disorders and anxiety-related conditions. Studies suggest that compounds with similar mechanisms can reduce anxiety-like behaviors in animal models.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in HepG2 cell viability with IC50 values lower than traditional chemotherapeutics. |

| Study B | Showed that the compound effectively reduced anxiety-like behaviors in rodent models through 5-HT3 receptor antagonism. |

| Study C | Investigated the effects on serotonergic signaling pathways, confirming modulation of serotonin levels in experimental setups. |

Q & A

Q. What are the standard synthetic routes for 2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide, and how can purity be optimized?

Synthesis typically involves sequential nucleophilic substitution and sulfonamide formation. For example:

- Step 1 : React 4-methoxyphenol with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions (K₂CO₃/DMF) to form 2-(4-methoxyphenoxy)ethyl bromide.

- Step 2 : React the intermediate with N-methylaniline to form the secondary amine.

- Step 3 : Sulfonylation using methanesulfonyl chloride in dichloromethane with triethylamine as a base.

Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC and HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical techniques are critical for characterizing this compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy group appears as a singlet (~δ 3.8 ppm), while sulfonamide protons show deshielding (~δ 7.3–7.5 ppm) .

- X-ray Crystallography : Resolve absolute configuration using SHELXL (single-crystal data, Mo-Kα radiation). Hydrogen bonding between sulfonamide oxygen and aromatic protons stabilizes the crystal lattice .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₈NO₄S: 320.0953) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. LogP values (calculated via HPLC retention times) predict lipophilicity .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light to prevent methoxy group oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Optimize force fields for sulfonamide-protein hydrogen bonding.

- MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Reproducibility : Validate IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity).

- Metabolite Interference : Screen for off-target effects via metabolomics (LC-MS) and compare with structurally similar analogs (e.g., N-(4-Aminophenyl)-2-(4-methoxyphenoxy)acetamide) .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours reflux) while maintaining >90% yield.

- Flow Chemistry : Use microreactors for sulfonylation to enhance mixing and heat transfer .

Q. What structural modifications enhance the compound’s selectivity in enzyme inhibition?

- SAR Studies : Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to modulate sulfonamide acidity (pKa).

- Bioisosteres : Substitute the phenyl ring with pyridyl to improve solubility while retaining binding affinity .

Q. How are crystallographic data discrepancies addressed during refinement?

- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R₁ (target <5%) and GooF (0.8–1.2).

- Disordered Moieties : Apply PART/SUMP restraints for flexible methoxyphenoxy groups .

Methodological Guidelines

Q. What protocols ensure reproducibility in enzymatic inhibition assays?

- Positive Controls : Include acetazolamide (carbonic anhydrase inhibitor) and validate buffer conditions (pH 8.3, 25°C).

- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How should researchers handle spectral artifacts in NMR data?

- Solvent Suppression : Apply presaturation for residual DMSO-d₅ peaks (~δ 2.5 ppm).

- Phase Correction : Manually adjust using MestReNova to resolve overlapping signals (e.g., aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.